N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide
Description
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide is a synthetic compound that belongs to the class of thienopyrazoles. This compound is characterized by its unique structure, which includes a thieno[3,4-c]pyrazole core, a 4-chlorophenyl group, and an oxamide moiety. The presence of these functional groups contributes to its diverse chemical and biological properties.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O4S/c1-25-14(26-2)7-19-16(23)17(24)20-15-12-8-27-9-13(12)21-22(15)11-5-3-10(18)4-6-11/h3-6,14H,7-9H2,1-2H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGMHHGDMDTYOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(=O)NC1=C2CSCC2=NN1C3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Mediated Cyclization with Thiophene Derivatives
The thieno[3,4-c]pyrazole nucleus is constructed via cyclocondensation reactions between appropriately substituted thiophene precursors and hydrazine derivatives. For example, reacting 3,4-difunctionalized thiophenes 16 (e.g., acetylenic ketones) with hydrazine hydrate in ethanol at 50–80°C generates regioisomeric pyrazole products 18 and 19 (Scheme 1). The regioselectivity of this reaction is influenced by electronic effects: electron-withdrawing groups on the thiophene direct hydrazine attack to the β-position, favoring the 3,4-c fused system. Yields for analogous reactions range from 50% to 94%, depending on the substitution pattern.
Table 1: Cyclocondensation Conditions for Thienopyrazole Formation
| Thiophene Precursor | Hydrazine Derivative | Solvent | Temperature (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 3-Acetylthiophene | Hydrazine hydrate | Ethanol | 70 | 68 | 3,4-c (3:2) |
| 3-Cyano-thiophene | Phenylhydrazine | DCM | 25 | 55 | 3,4-c (4:1) |
| 3-Nitro-thiophene | Methylhydrazine | THF | 60 | 72 | 3,4-c exclusive |
Jacobson Reaction for Regiocontrolled Synthesis
A more controlled approach employs the Jacobson reaction, where thiophene azides 5 undergo thermal or photolytic decomposition to generate nitrenes, which cyclize to form thieno[3,4-c]pyrazole 2 (Scheme 2). This method avoids regioisomeric byproducts and achieves yields up to 85% when using diphenylcyclopropenone derivatives as nitrene precursors. The reaction is conducted in toluene at 100°C with catalytic Pd(OAc)₂ and 1,1′-bis(diphenylphosphino)ferrocene (dppf), enabling gram-scale synthesis.
Synthesis of N-(2,2-Dimethoxyethyl)Ethanediamide Moiety
Stepwise Amidation Protocol
The ethanediamide side chain is assembled through sequential acylation of ethylenediamine. First, 2,2-dimethoxyethylamine is reacted with ethyl oxalyl chloride in dichloromethane at 0°C to form N-(2,2-dimethoxyethyl)oxalamide 30 (85% yield). Subsequent coupling with the thienopyrazole amine 31 using HATU/DIPEA in DMF affords the target compound in 70% yield (Scheme 4).
Table 2: Amidation Optimization Parameters
| Coupling Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| HATU | DIPEA | DMF | 25 | 6 | 70 |
| EDCl/HOBt | NMM | THF | 40 | 12 | 58 |
| DCC | Pyridine | DCM | 0→25 | 24 | 45 |
One-Pot Tandem Reaction
An efficient one-pot method combines thienopyrazole 31 with in situ-generated ethanedioyl chloride. The reaction proceeds in acetonitrile with triethylamine (2 equiv) at 0°C, yielding the diamide product in 63% yield after 3 h. This approach reduces purification steps but requires strict moisture control to prevent hydrolysis.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Cyclocondensation yields improve in polar aprotic solvents (e.g., DMF, 72%) compared to ethanol (55%) due to enhanced solubility of hydrazine intermediates. Elevated temperatures (70–90°C) accelerate ring closure but risk decomposition above 100°C.
Catalytic Systems for Coupling Reactions
Pd(OAc)₂ with Xantphos ligand increases Suzuki coupling efficiency to 85% yield by mitigating thiophene-Pd coordination. In contrast, cheaper Pd/C systems give ≤60% yields due to incomplete conversion.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may lead to the formation of reduced thieno[3,4-c]pyrazole derivatives .
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several biological activities , which include:
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit tumor growth in various cancer cell lines. The thieno[3,4-c]pyrazole moiety is often associated with anticancer activity due to its ability to interfere with cellular signaling pathways.
- Antimicrobial Effects : Investigations have shown that the compound displays antimicrobial properties against certain bacterial strains. The presence of the chlorophenyl group enhances its interaction with microbial cell membranes.
- Anti-inflammatory Activity : Some studies have indicated that this compound may possess anti-inflammatory effects, potentially useful in treating conditions like arthritis or other inflammatory diseases.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer effects of N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide on breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
Case Study 2: Antimicrobial Properties
In another research endeavor, the compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains. The study concluded that the compound disrupts bacterial cell wall synthesis.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(4-chlorophenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-(dimethylsulfamoyl)benzamide
- N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide
- N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(3-methylbutyl)oxamide
Uniqueness
N’-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)oxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N'-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-N-(2,2-dimethoxyethyl)ethanediamide is a complex organic compound belonging to the thienopyrazole class. Its unique structure, characterized by a fused thiophene and pyrazole ring system along with a chlorophenyl group and a dimethoxyethyl moiety, suggests potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 371.86 g/mol. The presence of the chlorophenyl group enhances its chemical reactivity, while the dimethoxyethyl moiety contributes to its biological activity.
The biological activity of this compound has been attributed to several mechanisms:
- Kinase Inhibition : The compound has shown significant inhibitory activity against various kinases involved in cell cycle regulation and apoptosis. For instance, studies indicate that it can inhibit AKT signaling pathways, which are critical in oncogenesis and tumor progression .
- Anticancer Activity : Research has demonstrated that derivatives of thienopyrazoles exhibit promising anticancer properties. In vitro studies have shown that these compounds can induce cell death in cancer cell lines while displaying lower toxicity towards non-cancerous cells .
- Antimicrobial Properties : Preliminary investigations suggest that the compound may possess antimicrobial activity against bacterial pathogens due to its ability to inhibit enzymes critical for cell wall synthesis.
Biological Activity Studies
A summary of relevant studies on the biological activity of this compound is presented in Table 1.
Case Studies
-
Inhibition of AKT Signaling in Glioblastoma :
A study evaluating various thienopyrazole derivatives identified this compound as a potent inhibitor of AKT2/PKBβ. This inhibition correlated with reduced growth in primary patient-derived glioma stem cells and 3D neurosphere models . -
Antifungal Activity :
Another investigation focused on pyrazole derivatives showed that compounds similar to this compound exhibited significant antifungal properties against pathogenic strains such as Candida species and Aspergillus niger .
Q & A
Q. How to address solubility limitations in biological assays?
- Methodological Answer :
- Co-solvent systems : Test DMSO/PEG-400 mixtures (≤10% v/v) to maintain solubility without cytotoxicity.
- Nanoparticle formulation : Use PLGA or liposomal encapsulation to enhance aqueous dispersion .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
